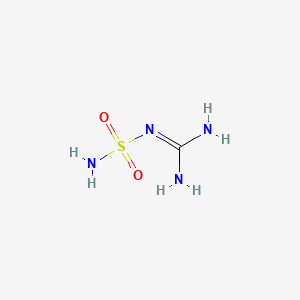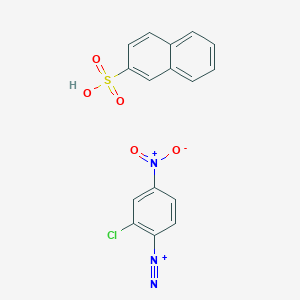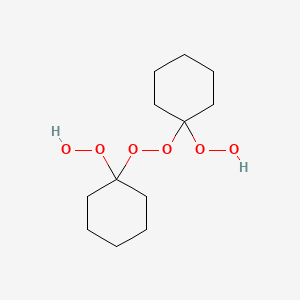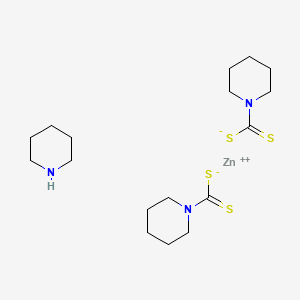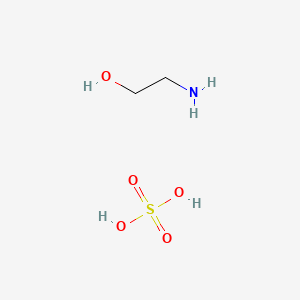
Ethanol, 2-amino-, sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the molecular formula C₂H₇NO₄S. It is a sulfate salt of 2-aminoethanol, also known as ethanolamine. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-amino-, sulfate (salt) typically involves the reaction of 2-aminoethanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate salt. The general reaction can be represented as follows:
[ \text{2-Aminoethanol} + \text{Sulfuric Acid} \rightarrow \text{Ethanol, 2-amino-, sulfate (salt)} ]
The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in the study of cellular processes and as a component in buffer solutions.
Medicine: It has applications in drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: The parent compound of ethanol, 2-amino-, sulfate (salt), with similar chemical properties.
Diethanolamine: Contains two ethanolamine units and has different reactivity and applications.
Triethanolamine: Contains three ethanolamine units and is used in various industrial applications.
Uniqueness
Ethanol, 2-amino-, sulfate (salt) is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other ethanolamine derivatives. This makes it particularly useful in specific industrial and research applications where sulfate functionality is required.
Properties
CAS No. |
30933-06-3 |
|---|---|
Molecular Formula |
C2H9NO5S |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
InChI Key |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.OS(=O)(=O)O |
Related CAS |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


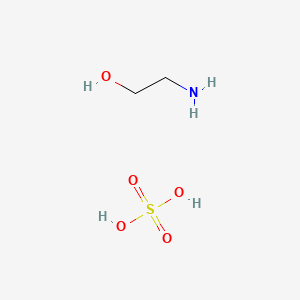

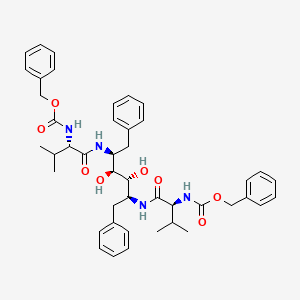




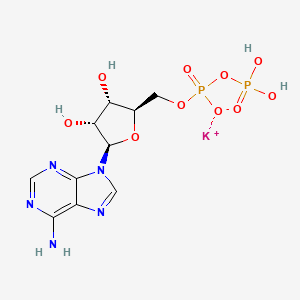
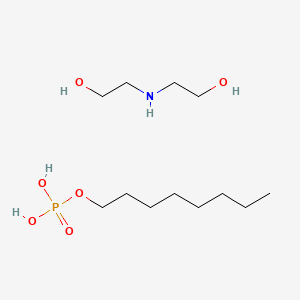
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
